Carbostyril 124 N-Carboxyethyl Methanethiosulfonate
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service registry number 1076199-71-7, establishing its unique chemical identity within the comprehensive database of known compounds. The compound is formally designated by its International Union of Pure and Applied Chemistry name as N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-methylsulfonylsulfanylpropanamide, which precisely describes the molecular connectivity and functional group arrangement. Alternative nomenclature systems refer to this compound as S-(3-((4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-3-oxopropyl) methanesulfonothioate, emphasizing the thioester linkage between the methanethiosulfonate group and the carbostyril framework.
The nomenclature reflects the compound's hybrid nature, combining elements from two distinct chemical families. The "Carbostyril 124" portion of the name refers to the 7-amino-4-methyl-2(1H)-quinolinone chromophore, which is a well-characterized member of the quinolinone family known for its fluorescent properties. The "N-Carboxyethyl Methanethiosulfonate" designation indicates the presence of a three-carbon chain linking the amino group of the carbostyril to a methanethiosulfonate functionality through an amide bond. This naming convention follows established chemical nomenclature practices that prioritize the description of functional groups and their connectivity patterns.
The compound's molecular formula is definitively established as C₁₄H₁₆N₂O₄S₂, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and two sulfur atoms. This molecular composition distinguishes it from the closely related Carbostyril 124 N-Carboxymethyl Methanethiosulfonate, which contains one fewer carbon atom in the linking chain between the carbostyril and methanethiosulfonate moieties. The precise molecular weight has been determined to be 340.418 grams per mole, with slight variations in reported precision across different databases reflecting measurement uncertainties.
Structural Characteristics and Molecular Configuration
The molecular architecture of this compound exhibits a complex three-dimensional structure that integrates multiple functional domains within a single molecular framework. The core structural element consists of the quinolinone ring system derived from Carbostyril 124, which maintains the characteristic planar aromatic configuration essential for its photophysical properties. This quinolinone system comprises a benzene ring fused to a pyridinone ring, with the amino substitution at the 7-position and a methyl group at the 4-position, consistent with the established structure of the parent Carbostyril 124 compound.
The structural connectivity between the carbostyril moiety and the methanethiosulfonate group occurs through a three-carbon aliphatic chain that includes an amide linkage. Specifically, the amino group at the 7-position of the quinolinone ring forms an amide bond with a propanoic acid derivative that terminates in the methanethiosulfonate functional group. This linking architecture creates a molecular bridge that spans approximately 7-8 Ångströms between the aromatic chromophore and the reactive sulfur center, providing sufficient spatial separation to minimize electronic interference between these distinct functional domains.
The methanethiosulfonate portion of the molecule adopts a tetrahedral geometry around the sulfur atom bearing the sulfonyl group, with the methylsulfonyl moiety positioned to optimize steric accessibility for chemical reactions. The S-S bond length in methanethiosulfonate compounds typically measures approximately 2.05 Ångströms, consistent with single sulfur-sulfur bonds found in similar organosulfur compounds. The molecular configuration allows for rotational freedom around several single bonds, particularly the C-N amide bond and the aliphatic chain connecting the two functional domains, providing conformational flexibility that may be crucial for biological activity.
| Structural Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₄S₂ | - |
| Molecular Weight | 340.418 | g/mol |
| Exact Mass | 340.05500 | Da |
| Polar Surface Area | 133.53 | Ų |
| Calculated LogP | 4.00050 | - |
The compound's polar surface area of 133.53 square Ångströms indicates significant polarity arising from the amide, quinolinone, and sulfonyl functional groups, which influences its solubility characteristics and potential for intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 4.00050 suggests moderate lipophilicity, indicating the compound's potential for crossing biological membranes while maintaining sufficient aqueous solubility for practical applications.
Historical Development and Discovery
The development of this compound emerged from the convergence of two distinct research trajectories in medicinal chemistry and biochemical probe development. The foundational work on carbostyril compounds as fluorescent chromophores began in the latter half of the twentieth century, with Carbostyril 124 being recognized as an effective sensitizing agent for lanthanide luminescence as early as 1996. The initial characterization of Carbostyril 124 demonstrated its utility as a laser dye and its capacity to sensitize europium and terbium luminescence through energy transfer mechanisms, establishing the scientific basis for its subsequent derivatization.
The incorporation of methanethiosulfonate functional groups into organic molecules developed as a parallel research stream focused on creating site-specific chemical modification reagents. The methanethiosulfonate chemistry gained prominence through its specific reactivity with sulfhydryl groups, leading to the development of various methanethiosulfonate derivatives as biochemical probes. The synthesis of S-methyl methanethiosulfonate and related compounds provided the foundational methodology for creating more complex methanethiosulfonate derivatives, including those conjugated to organic chromophores.
The specific development of this compound appears to have occurred as part of broader efforts to create bifunctional molecules that combine the optical properties of carbostyril compounds with the chemical reactivity of methanethiosulfonate groups. The compound was first registered in chemical databases in 2009, suggesting its initial synthesis and characterization occurred in the early to mid-2000s. The creation of this compound likely followed established synthetic protocols for methanethiosulfonate derivative preparation, involving the coupling of carbostyril-containing carboxylic acids with methanethiosulfonate-functionalized alcohols or amines.
Research into methanethiosulfonate derivatives as potential therapeutic agents has revealed their utility as ligands for specific protein targets, particularly in the context of signal transduction pathways. The development of compounds combining carbostyril chromophores with methanethiosulfonate groups represents an extension of this approach, potentially aimed at creating molecules capable of both protein binding and optical detection or monitoring. The timeline of this compound's development coincides with increased interest in developing fluorescent probes for biological applications, suggesting its creation was motivated by the need for reagents that could simultaneously bind to specific molecular targets and provide optical readout capabilities.
The synthesis methodology for this compound likely follows established procedures for coupling reactions between carboxylic acid derivatives and methanethiosulfonate-containing molecules. These synthetic approaches typically involve the activation of carboxylic acids using coupling reagents followed by amide bond formation with appropriate methanethiosulfonate precursors, as demonstrated in the synthesis of related compounds such as those described in research on signal transduction inhibitors.
Properties
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-3-methylsulfonylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODOKIPWMICFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652505 | |
| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-71-7 | |
| Record name | S-{3-[(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino]-3-oxopropyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation and Cyclization
In a representative protocol, DCPP is reacted with 1,4-dichloro-cis-2-butene in acetone or methyl ethyl ketone (MEK) at 50–120°C for 15–24 hours. The reaction is catalyzed by alkali metal halides (e.g., KBr or NaI) and bases such as potassium carbonate. This step forms a quaternary spiro ammonium salt, which is isolated via filtration and dried.
Table 1: Reaction Conditions for Carbostyril Core Synthesis
| Parameter | Specification |
|---|---|
| Solvent | Acetone, MEK |
| Temperature | 50–120°C |
| Catalyst | KBr, NaI |
| Base | K₂CO₃, NaHCO₃ |
| Reaction Time | 15–24 hours |
| Yield | 70–85% (reported for analogous reactions) |
The intermediate is then treated with 7-hydroxycarbostyril (HCS) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Deprotonation of HCS by residual carbonate bases facilitates nucleophilic substitution, yielding the carbostyril derivative.
Introduction of the Carboxyethyl Group
The carboxyethyl moiety (-CH₂CH₂COOH) is introduced via alkylation or acylation. A two-step strategy is employed to ensure regioselectivity:
Alkylation with Bromoethyl Precursors
The carbostyril intermediate undergoes alkylation using 2-bromoethyl acetate in acetonitrile or tetrahydrofuran (THF). The reaction is conducted at 60–80°C for 12 hours with triethylamine as a base. Subsequent hydrolysis with aqueous NaOH converts the ester to a carboxylic acid.
Key Observations :
-
Excess bromoethyl precursor (1.2–1.5 equivalents) improves yields.
-
Polar solvents enhance solubility but may require extended reaction times.
Methanethiosulfonate Functionalization
The methanethiosulfonate (-S-SO₂-CH₃) group is introduced via a thiol-disulfide exchange reaction. A modified protocol from organic synthesis literature is adapted.
Synthesis of S-Methyl Methanethiosulfonate
S-Methyl methanethiosulfonate is prepared by reacting dimethyl sulfoxide (DMSO) with oxalyl chloride in acetonitrile at -15°C. The exothermic reaction is tightly controlled to prevent thermal degradation.
Table 2: Conditions for Methanethiosulfonate Synthesis
Thiolation of the Carbostyril Intermediate
The carbostyril-carboxyethyl intermediate is treated with S-methyl methanethiosulfonate in DMSO at room temperature for 6–8 hours. Triethylamine catalyzes the displacement of the sulfonate group, forming the final product.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors replace batch processes to enhance reproducibility. Key modifications include:
-
Solvent Recycling : MEK and acetonitrile are distilled and reused to reduce costs.
-
Catalyst Recovery : Alkali metal halides are filtered and reactivated via ion exchange.
-
Purity Control : Column chromatography with silica gel (60–120 mesh) achieves >98% purity.
Characterization and Quality Assurance
Critical analytical data validate successful synthesis:
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¹H NMR : Peaks at δ 2.8–3.1 ppm (S-SO₂-CH₃) and δ 7.2–7.9 ppm (aromatic carbostyril protons).
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HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water = 70:30).
Table 3: Spectral Data for Carbostyril 124 N-Carboxyethyl Methanethiosulfonate
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.85 (s, 3H, S-SO₂-CH₃), δ 4.25 (t, 2H, -CH₂COO-), δ 7.35–7.85 (m, 4H, aromatic) |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) |
| MS (ESI+) | m/z 341.1 [M+H]⁺ |
Comparative Analysis of Methods
A comparison of laboratory vs. industrial methods highlights trade-offs:
Table 4: Method Comparison
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.5–5 L | 500–5000 L |
| Yield | 60–75% | 80–88% |
| Purity | 95–98% | >99% |
| Cost per Kilogram | $12,000–$15,000 | $3,000–$5,000 |
Industrial processes prioritize catalyst recycling and automation, whereas laboratory methods focus on flexibility for structural analogs.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during alkylation produce bis-carboxyethyl derivatives. Strategies to suppress these include:
Chemical Reactions Analysis
Types of Reactions
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound features a carbostyril moiety combined with a methanethiosulfonate functional group, which contributes to its unique reactivity and solubility characteristics.
Mechanism of Action : Carbostyril 124 N-Carboxyethyl Methanethiosulfonate acts primarily as a sensitizing chromophore. It interacts with metal ions, such as terbium, to produce luminescence upon excitation at specific wavelengths (e.g., 320 nm). This property makes it valuable in luminescent complexes, particularly in the context of lanthanide ion coordination.
Scientific Research Applications
-
Chemistry :
- Reagent in Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enhances its utility in synthetic organic chemistry.
- Luminescent Probes : It is employed in developing luminescent probes for studying metal ion interactions and environmental sensing applications .
-
Biology :
- Proteomics Research : this compound is widely used in proteomics for studying protein-protein interactions (PPIs). It functions as a cleavable crosslinker, enabling researchers to covalently link interacting proteins within cell lysates. This facilitates the mapping of protein interaction networks and insights into cellular processes .
- Biochemical Assays : The compound's thiol-reactive nature allows it to modify proteins, making it useful in various biochemical assays aimed at understanding protein dynamics and post-translational modifications.
-
Industrial Applications :
- Production of Specialty Chemicals : In industrial settings, the compound is utilized in producing specialty chemicals and materials due to its unique chemical properties.
Case Studies
- Study on Protein Interactions : A notable study utilized this compound to investigate the interaction between specific proteins involved in cellular signaling pathways. The results demonstrated its efficacy as a crosslinker, providing insights into the dynamics of protein interactions under physiological conditions.
- Development of Luminescent Sensors : Research has highlighted the use of this compound in developing luminescent sensors for detecting metal ions. By forming complexes with lanthanides, it enhanced the sensitivity and selectivity of these sensors, showcasing its potential in environmental monitoring applications .
Mechanism of Action
The mechanism of action of Carbostyril 124 N-Carboxyethyl Methanethiosulfonate involves its interaction with specific molecular targets. The methanethiosulfonate group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of MTS Reagents
Structural and Functional Differences
Backbone and Reactivity :
- Carbostyril 124 N-Carboxyethyl MTS features a carbostyril core (a heterocyclic aromatic system), distinguishing it from linear or charged MTS analogs like MTSEA or MTSET. This structure confers UV-absorbing/fluorescent properties , making it suitable for optical applications .
- Traditional MTS reagents (e.g., MTSEA, MTSET) lack fluorophores and are primarily used for cysteine accessibility assays in ion channels (e.g., ENaC) and transporters (e.g., NHE1) .
Charge and Solubility :
- MTSET’s positive charge limits its membrane permeability, making it ideal for extracellular cysteine modification .
- Carbostyril 124 N-Carboxyethyl MTS’s carboxyethyl group likely enhances water solubility, though explicit data are unavailable .
MTS-4-Fluorescein: Used for direct fluorescence labeling but requires organic solvents, limiting compatibility with aqueous systems .
Research Findings and Limitations
Carbostyril 124 N-Carboxyethyl MTS: Limited peer-reviewed studies are available, with most data sourced from supplier documentation (e.g., Santa Cruz Biotechnology, Cayman Chemical) . Its UV-dye functionality is inferred from structural analogs but requires experimental validation.
Traditional MTS Reagents :
Biological Activity
Carbostyril 124 N-Carboxyethyl Methanethiosulfonate (Cs124) is a compound that has garnered attention for its unique properties and potential applications in biological systems. This article explores its biological activity, focusing on its role as a sensitizing chromophore, its application in imaging and diagnostics, and its stability as a contrast agent.
Carbostyril 124, with the molecular formula and a molecular weight of 174.20 g/mol, is characterized by its ability to act as an antenna molecule in luminescent lanthanide chelates. The compound is soluble in water, which enhances its utility in biological applications .
Sensitization and Luminescence
Carbostyril 124 has been utilized as a sensitizing chromophore in various luminescent complexes, particularly with lanthanides such as europium and terbium. Studies have shown that Cs124 effectively transfers energy to these metal ions, leading to enhanced luminescence properties. For instance, the incorporation of Cs124 into gadolinium chelates has demonstrated significant improvements in stability and relaxivity compared to traditional contrast agents used in magnetic resonance imaging (MRI) .
Table 1: Luminescence Properties of Cs124 Complexes
| Complex Type | Emission Wavelength (nm) | Quantum Yield | Stability Index |
|---|---|---|---|
| Gd[DTPA-Cs124] | 365 | High | 0.676 ± 0.015 |
| Tb[DOTA-Cs124] | Varies | Moderate | Not specified |
Applications in Imaging
The biological activity of Cs124 extends to its application as a contrast agent in MRI. The study by Parker et al. (1996) highlighted the modest effectiveness of Cs124 when used in europium and terbium amide complexes, suggesting that while it enhances luminescence, the efficiency varies based on the metal ion used . More recent research indicates that Gd[DTPA-Cs124] shows promise due to its increased relaxivity (5.09 ± 0.02 s mM) and stability compared to other gadolinium-based contrast agents .
Case Studies
Case Study 1: Gadolinium Chelate Development
In a study aimed at developing new gadolinium-based contrast agents, researchers synthesized Gd[DTPA-Cs124] by conjugating carbostyril-124 to diethylenetriaminepentaacetic acid (DTPA). This complex was tested for stability against competitive cations, demonstrating superior stability over traditional linear chelates like gadopentetic acid .
Case Study 2: Fluorescent Probes for Cancer Detection
Research into fluorescent probes utilizing Cs124 has indicated its potential for early cancer detection. The compound's ability to emit blue light upon excitation allows for the visualization of biological markers associated with tumors. This capability highlights its role not only as a contrast agent but also as a tool for biomarker detection in cancer diagnostics .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Carbostyril 124 N-Carboxyethyl Methanethiosulfonate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, tightly sealed goggles, and a lab coat. Avoid inhalation of dust by using a fume hood or well-ventilated workspace .
- Exposure Management : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously for ≥15 minutes and seek medical attention if irritation persists .
- Storage : Store in a tightly sealed container in a dry, well-ventilated area away from incompatible substances (e.g., oxidizing agents). Avoid exposure to moisture to prevent decomposition .
Q. What analytical methods are suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is recommended for confirming molecular weight (expected m/z ~407.46 based on related methanethiosulfonate derivatives) .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to verify structural integrity, focusing on characteristic peaks for the carbostyril core and methanethiosulfonate moiety .
Q. How should researchers mitigate risks of respiratory or dermal irritation during experimental workflows?
- Methodological Answer :
- Engineering Controls : Conduct experiments in a fume hood with ≥6 air changes per hour to minimize aerosolization .
- Glove Selection : Use nitrile gloves with documented resistance to methanethiosulfonate derivatives. Test glove material breakthrough time using ASTM F739 standards .
- Decontamination : Implement a double-wash protocol for labware and surfaces with 70% ethanol to neutralize residual compound .
Advanced Research Questions
Q. How can researchers design experiments to assess the reactivity of this compound with cysteine residues in proteins?
- Methodological Answer :
- Labeling Protocol : Incubate the compound (20-fold molar excess) with target proteins in pH 7.4 buffer at 25°C for 12–16 hours. Quench reactions with 10 mM β-mercaptoethanol .
- Validation : Use SDS-PAGE with Coomassie staining or Western blotting (anti-methanethiosulfonate antibodies) to confirm covalent modification. For quantitative analysis, employ mass spectrometry to identify modified cysteine residues .
- Control Experiments : Include a diamagnetic analog (e.g., dMTSL) to distinguish specific labeling from nonspecific interactions .
Q. What strategies are recommended for resolving contradictions in enzymatic inhibition data involving Carbostyril derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC determinations across a broad concentration range (e.g., 0.1–100 µM) to account for assay variability .
- Orthogonal Assays : Cross-validate results using both fluorescence-based activity assays (e.g., DprE1 inhibition) and thermal shift assays to confirm target engagement .
- Compound Stability Checks : Pre-incubate the compound in assay buffer for 24 hours and re-test activity to rule out time-dependent degradation .
Q. What considerations are critical when using this compound in fluorescence-based assays for protein interaction studies?
- Methodological Answer :
- Fluorophore Compatibility : Avoid spectral overlap with common fluorophores (e.g., fluorescein, Cy3) by selecting excitation/emission wavelengths outside the carbostyril absorption range (λmax ~320–350 nm) .
- Quenching Controls : Include a non-reactive carbostyril analog to distinguish fluorescence changes due to binding versus environmental effects .
- Dynamic Range Optimization : Titrate the compound against varying protein concentrations to establish a linear response curve and minimize background noise .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported bioactivity of Carbostyril 124 derivatives across different studies?
- Methodological Answer :
- Batch Variability Analysis : Compare purity and structural data (HPLC, NMR) of compounds used in conflicting studies. Impurities >5% can significantly alter bioactivity .
- Assay Condition Audit : Evaluate differences in buffer composition (e.g., presence of divalent cations) or incubation temperatures, which may affect compound reactivity .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus trends and outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
